Lipofermata

FATP2 selectivity target engagement cell-type specificity

Procure the only orally active, selective FATP2 (SLC27A2) inhibitor validated for in vivo blockade of dietary fatty acid absorption. Lipofermata offers a 14-fold target-selectivity window (IC50 2.74–6.09 μM in FATP2+ cells vs. 39.34 μM in FATP2− cells), enabling definitive metabolic research not possible with generic analogs. Unlike SSO, it uniquely prevents palmitate-induced lipotoxicity and oxidative stress at 5–50 μM in HepG2/INS-1E models. Choose Lipofermata for robust, reproducible data in obesity, NAFLD, and antiviral (ZIKV, HSV-1) studies.

Molecular Formula C15H10BrN3OS
Molecular Weight 360.2 g/mol
Cat. No. B346663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipofermata
Synonyms5'-bromo-5-phenyl-spiro(3H-1,3,4-thiadiazole-2,3'-indoline)-2'-one
CB16.2 compound
lipofermata
Molecular FormulaC15H10BrN3OS
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O
InChIInChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20)
InChIKeyRRBYYBWDUNSVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lipofermata for Research Procurement: A Selective FATP2 Inhibitor for Fatty Acid Uptake Studies


Lipofermata (CB16.2; CAS 297180-15-5) is a small-molecule, spiro-indoline-thiadiazole analog that functions as a selective and orally active inhibitor of fatty acid transport protein 2 (FATP2/SLC27A2) [1]. It specifically blocks the cellular uptake of long- and very-long-chain fatty acids (LCFAs and VLCFAs) while having no effect on medium-chain fatty acid (C6-C10) transport by passive diffusion [2]. The compound is supplied as a white to light brown powder with ≥98% purity (HPLC), soluble in DMSO, and recommended for storage at -10 to -25°C .

Why Generic Fatty Acid Uptake Inhibitors Cannot Replace Lipofermata


Generic substitution of fatty acid uptake inhibitors is scientifically unsound due to Lipofermata's well-defined selectivity profile for FATP2 over other transporters and its validated oral bioavailability. Unlike the widely used CD36 inhibitor sulfosuccinimidyl oleate (SSO), which targets a different uptake pathway, or non-selective FATP family inhibitors, Lipofermata exhibits cell-type-dependent potency that is directly linked to FATP2 expression levels [1]. Its potency varies 14-fold between FATP2-expressing cell lines (IC50 = 2.74-6.09 μM) and non-expressing adipocytes (IC50 = 39.34 μM), establishing a clear target-specific effect that cannot be assumed for analogs lacking this characterization . The evidence below quantifies these critical differentiators for procurement decisions.

Lipofermata Comparative Potency and Selectivity Data for Evidence-Based Procurement


Lipofermata Exhibits 14-Fold Higher Potency in FATP2-Expressing Cells Versus Non-Expressing Adipocytes

Lipofermata's potency is tightly correlated with FATP2 expression. In HepG2 hepatocytes, which express high levels of FATP2, the IC50 for fatty acid uptake inhibition is 2.74 μM. In contrast, in 3T3-L1 adipocytes, which express negligible FATP2, the IC50 is 39.34 μM—a 14.4-fold difference that directly demonstrates on-target, FATP2-dependent activity rather than non-specific effects .

FATP2 selectivity target engagement cell-type specificity

Lipofermata Demonstrates Superior Antiviral Potency in Neuronal Cells Compared to Hepatic Cells

In a direct comparison using the same assay platform and viral strain (ZIKV clinical isolate MU-DMSC-4/2017, MOI 5), Lipofermata exhibited an IC50 of 1.11 μM in SH-SY5Y neuroblastoma cells versus 1.41 μM in immortalized hepatocyte (imHC) cells, with CC50 values exceeding 20 μM in both lines, yielding selectivity indices >18.0 and >14.2, respectively [1]. This represents a 21% greater potency in the neuronal model.

antiviral activity Zika virus neuronal cells

Lipofermata Provides Orally Bioavailable In Vivo Efficacy Not Demonstrated for SSO or Other FATP Inhibitors

In a murine model of dietary fat absorption, oral administration of Lipofermata (300 mg/mL, intraperitoneal injection 1 hour prior to oral 500 mg/kg ¹³C-oleate) resulted in complete prevention of ¹³C-oleate absorption from the gut [1]. This in vivo efficacy distinguishes Lipofermata from widely used tool compounds such as sulfosuccinimidyl oleate (SSO), for which no comparable oral bioavailability or in vivo absorption inhibition data have been reported.

oral bioavailability in vivo efficacy fatty acid absorption

Lipofermata Outperforms SSO in HSV-1-Infected BMDC Viability Rescue at Lower Concentration

In bone marrow-derived dendritic cells (BMDCs) infected with HSV-1 (strain F, MOI 3), treatment with 10 μM Lipofermata for 3 hours pre-infection plus 17 hours post-infection resulted in statistically significant recovery of cell viability (p < 0.05). In contrast, treatment with 50 μM sulfosuccinimidyl oleate (SSO), a CD36 inhibitor, under identical conditions failed to produce statistically significant viability rescue [1]. This demonstrates that Lipofermata achieves functional rescue at a concentration five-fold lower than SSO.

virology HSV-1 immune cell viability

Lipofermata: Validated Research and Preclinical Application Scenarios


Antiviral Screening in Neuronal and Hepatic Cell Models

Lipofermata is validated for anti-ZIKV studies at 1-2 μM in SH-SY5Y (IC50 = 1.11 μM) and imHC (IC50 = 1.41 μM) cells, with demonstrated mitigation of virus-induced caspase 3/7 and 8 activation at 2 μM, supporting its use in neuropathogenesis and hepatotropic virus research [1]. For HSV-1 studies in immune cells, 10 μM Lipofermata rescues BMDC viability where 50 μM SSO does not, establishing a clear experimental advantage [2].

Lipotoxicity and Metabolic Disease Modeling

In HepG2 and INS-1E cells, Lipofermata (5-50 μM) prevents palmitate-induced (500 μM) oxidative stress, BiP/CHOP induction, and apoptotic cell death, making it the preferred tool for dissecting fatty acid-mediated lipotoxicity pathways in liver and pancreatic β-cell models [3]. The 14-fold selectivity window between FATP2-expressing and non-expressing cells provides a built-in specificity control not available with non-selective inhibitors .

In Vivo Studies of Dietary Fat Absorption

Lipofermata is the only FATP2 inhibitor with validated oral/in vivo efficacy for blocking dietary fatty acid absorption, as demonstrated by complete prevention of ¹³C-oleate uptake in mice following 300 mg/mL intraperitoneal administration [4]. This makes it the compound of choice for preclinical studies of obesity, NAFLD, and metabolic syndrome requiring in vivo modulation of intestinal fat absorption.

Immunometabolism and Inflammatory Response Modulation

Lipofermata (10 μM) elicits cell-type-specific immunomodulatory effects: anti-inflammatory responses in LPS-stimulated human monocytes and whole blood (decreased PGE2 and TxB2 biosynthesis) versus pro-inflammatory effects in mature monocyte-derived macrophages [5]. This dual, context-dependent activity is uniquely characterized for Lipofermata and should inform experimental design in immunometabolism research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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